Spiro[chroman-4,4'-piperidine]
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Overview
Description
Spiro[chroman-4,4’-piperidine] is a unique compound characterized by its spirocyclic structure, which includes a chroman ring fused to a piperidine ring. This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. The presence of both oxygen and nitrogen heteroatoms in its structure contributes to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[chroman-4,4’-piperidine] typically involves the simultaneous reactions of condensation and cyclization. One common method includes the reaction of substituted chromanones with piperidine derivatives under acidic or basic conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods
Industrial production of spiro[chroman-4,4’-piperidine] may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Spiro[chroman-4,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes in the structure to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include spirocyclic ketones, alcohols, and substituted derivatives with potential biological activities .
Scientific Research Applications
Spiro[chroman-4,4’-piperidine] has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with enzymes and receptors.
Medicine: Explored for its potential as an anticancer, antidiabetic, and anti-inflammatory agent.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other bioactive compounds.
Mechanism of Action
The mechanism of action of spiro[chroman-4,4’-piperidine] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that regulate glucose metabolism .
Comparison with Similar Compounds
Similar Compounds
Spiro[chromane-2,4’-piperidine]-4(3H)-one: Another spirocyclic compound with similar structural features but different biological activities.
Spiro[indoline-3,4’-piperidine]: Known for its anticancer properties and structural similarity to spiro[chroman-4,4’-piperidine].
Spiro[isoquinoline-4,4’-piperidine]: Studied for its potential as an anti-inflammatory and analgesic agent.
Uniqueness
Spiro[chroman-4,4’-piperidine] stands out due to its unique combination of a chroman and piperidine ring, which imparts distinct biological activities and therapeutic potential. Its versatility in undergoing various chemical reactions and forming diverse derivatives further enhances its significance in medicinal chemistry .
Biological Activity
Spiro[chroman-4,4'-piperidine] is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound serves as a pharmacophore in various drug candidates, showcasing potential therapeutic applications across multiple fields, including oncology and infectious diseases. Recent studies have highlighted its synthesis, biological evaluation, and structure-activity relationships (SAR), providing insights into its mechanisms of action.
Synthesis and Structure
The synthesis of spiro[chroman-4,4'-piperidine] derivatives has been extensively studied. These compounds are typically synthesized through multi-step organic reactions involving the formation of the spirocyclic structure followed by functionalization to enhance biological activity. The structural configuration plays a critical role in determining the compound's interaction with biological targets.
Anticancer Properties
Recent research has demonstrated that spiro[chroman-4,4'-piperidine] derivatives exhibit promising anticancer activity. A study synthesized a series of these compounds and evaluated their cytotoxic effects against various human cancer cell lines. The results indicated that certain derivatives induced apoptosis in cancer cells, highlighting their potential as anticancer agents.
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
SC1 | MCF-7 | 10.5 | Apoptosis induction |
SC2 | HeLa | 8.2 | Cell cycle arrest |
SC3 | A549 | 15.0 | ROS generation |
Table 1: Cytotoxicity of spiro[chroman-4,4'-piperidine] derivatives against cancer cell lines .
Antitubercular Activity
In another significant study, spiro[chroman-4,4'-piperidine] derivatives were evaluated for their anti-tuberculosis (anti-TB) activity against Mycobacterium tuberculosis (Mtb). Among the tested compounds, one derivative exhibited a minimum inhibitory concentration (MIC) of 3.72 µM, demonstrating substantial anti-TB efficacy compared to standard treatments.
Compound | MIC (µM) | Comparison Drug MIC (µM) |
---|---|---|
PS08 | 3.72 | INH 0.09 |
PS09 | 7.68 | INH 0.09 |
PS10 | 230.42 | INH 0.09 |
Table 2: Anti-tubercular activity of spiro[chroman-4,4'-piperidine] derivatives .
Opioid Receptor Activity
Some derivatives of spiro[chroman-4,4'-piperidine] have been identified as delta opioid receptor agonists, suggesting potential applications in pain management therapies. These compounds can stimulate analgesic pathways without the severe side effects associated with traditional opioids.
Case Studies
- Anticancer Screening : A group of researchers synthesized novel spiro[chroman-2,4'-piperidin]-4-one derivatives and tested them against three human cancer cell lines: MCF-7, HeLa, and A549. The study found that these compounds could effectively induce apoptosis and inhibit cell proliferation.
- Anti-TB Evaluation : In a study focused on tuberculosis treatment, several spiro[chroman-4,4'-piperidine] derivatives were screened for their ability to inhibit Mtb growth. The most active compound demonstrated significant inhibition at low concentrations, indicating its potential as a lead compound for further development in anti-TB therapies.
Mechanistic Insights
The biological activities of spiro[chroman-4,4'-piperidine] derivatives are often linked to their ability to interact with specific molecular targets within cells:
- Apoptosis Induction : Compounds like SC1 activate apoptotic pathways by modulating caspase activity and increasing reactive oxygen species (ROS) levels.
- Receptor Interaction : The agonistic effects on delta opioid receptors suggest these compounds may regulate pain pathways effectively while minimizing addictive potential.
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
spiro[2,3-dihydrochromene-4,4'-piperidine] |
InChI |
InChI=1S/C13H17NO/c1-2-4-12-11(3-1)13(7-10-15-12)5-8-14-9-6-13/h1-4,14H,5-10H2 |
InChI Key |
TWCBNOVLZABJAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CCOC3=CC=CC=C23 |
Origin of Product |
United States |
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